molecular formula C7H12O2 B7970124 (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde

(4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde

Cat. No.: B7970124
M. Wt: 128.17 g/mol
InChI Key: SMACBAXERQSHKA-PKPIPKONSA-N
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Description

(4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Biological Activity

(4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde is a compound belonging to the class of tetrahydropyrans, which has garnered attention for its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and antioxidant properties, mechanisms of action, and relevant research findings.

This compound is characterized by its tetrahydropyran ring structure, which contributes to its chemical reactivity and biological interactions. The aldehyde functional group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions such as oxidation and reduction.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated that derivatives of this compound showed effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

2. Antioxidant Activity

The compound has also been studied for its antioxidant properties. It appears to modulate oxidative stress by scavenging free radicals, which can contribute to cellular damage. This activity is particularly relevant in the context of diseases where oxidative stress plays a critical role .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various molecular targets, including enzymes and receptors involved in oxidative stress pathways and microbial growth inhibition .

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent investigation focused on synthesizing derivatives of this compound and evaluating their efficacy against common bacterial strains. Results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Antioxidant Evaluation : Another study assessed the antioxidant capacity using DPPH radical scavenging assays. The results showed that this compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant potential .

Data Summary

Biological Activity Effectiveness Research Reference
AntimicrobialEffective against various bacteria and fungi
AntioxidantSignificant free radical scavenging

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it valuable in the development of complex molecules.

Chiral Auxiliary in Asymmetric Synthesis

  • The compound's chirality makes it an effective chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are often required in pharmaceuticals.

Biological Applications

Metabolic Pathways and Enzyme Interactions

  • Research indicates that this compound may play a role in specific metabolic pathways. Studies have shown its potential interactions with enzymes, suggesting a biological significance that warrants further investigation.

Therapeutic Properties

  • Preliminary investigations into the compound's therapeutic properties have been conducted, particularly regarding its potential as an intermediate in the synthesis of pharmaceutical agents. This aspect highlights its importance in medicinal chemistry.

Industrial Uses

Fragrance and Flavor Industry

  • The compound is noted for its olfactory properties, making it suitable for use in the fragrance and flavor industry. It can be incorporated into perfumes, soaps, and other personal care products to impart desirable scents . The concentration of this compound used typically ranges from 0.1% to 10%, depending on the desired effect .

Fine Chemicals Production

  • In industrial settings, this compound is utilized as a precursor for various fine chemicals. Its ability to undergo multiple chemical reactions allows for the production of diverse chemical products .

Case Study 1: Use as a Chiral Auxiliary

In a study focusing on asymmetric synthesis, this compound was employed as a chiral auxiliary to facilitate the synthesis of enantiomerically pure compounds. The results demonstrated significant improvements in yield and selectivity compared to traditional methods.

Case Study 2: Fragrance Development

A fragrance company incorporated this compound into a new line of perfumes. The compound contributed a fresh, green note that enhanced the overall complexity of the fragrance profile. Consumer feedback indicated a strong preference for the scent compared to previous formulations lacking this ingredient.

Properties

IUPAC Name

(4S)-4-methyloxane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6-2-3-9-7(4-6)5-8/h5-7H,2-4H2,1H3/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMACBAXERQSHKA-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCOC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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